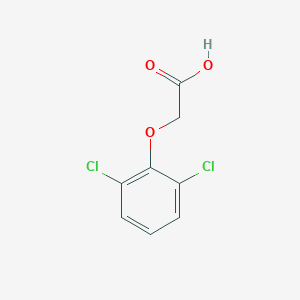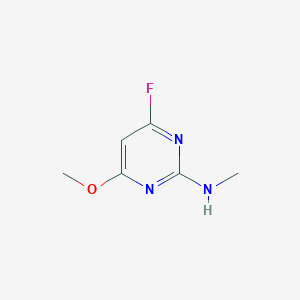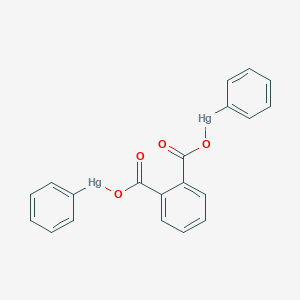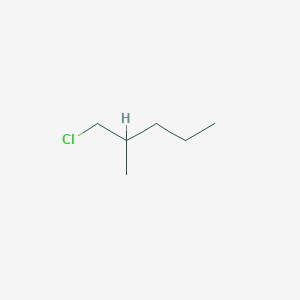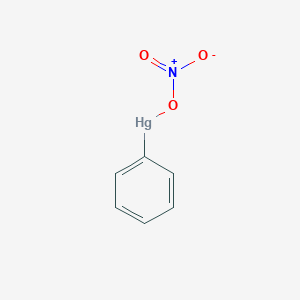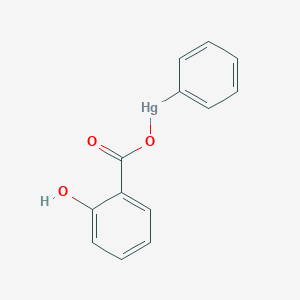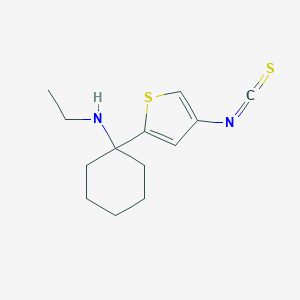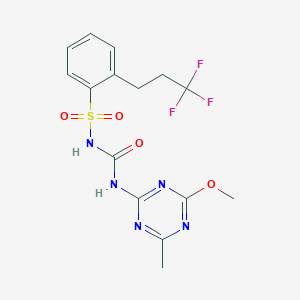
普洛磺隆
概述
描述
Prosulfuron is a selective, sulfonylurea herbicide, used in controlling broadleaf weeds in agricultural crops . It has the empirical formula C15H16F3N5O4S and a molecular weight of 419.38 .
Synthesis Analysis
The synthesis of Prosulfuron involves several steps . It starts with the synthesis of 2-(3,3,3-trifluoro-1-propenyl)-benzenesulfonic acid from o-aminobenzenesulfonic acid and 3,3,3-trifluoro-1-propylene. This is followed by hydrogenation reduction to generate 2-(3,3,3-trifluoro propyl)-benzenesulfonic acid, which reacts with phosgene and ammonia gas to obtain 2-(3,3,3-trifluoro propyl)-benzene sulfonamide. The final step involves a reaction with dimethyl carbonate and 2-amine-4-methoxy-6-methyl-1,3,5-triazine to produce Prosulfuron .
Molecular Structure Analysis
The Prosulfuron molecule contains a total of 45 bonds. There are 29 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, 1 ether (aromatic), and 1 sulfonamide (thio-/dithio-) .
Chemical Reactions Analysis
Prosulfuron is highly soluble in water and many organic solvents, is volatile, mobile and has a high potential for leaching to groundwater . It is generally moderately persistent in soil systems but can be very persistent in aquatic systems .
Physical And Chemical Properties Analysis
Prosulfuron has a molecular weight of 419.38 g/mol . It is highly soluble in water and many organic solvents .
科学研究应用
Prosulfuron: A Comprehensive Analysis of Scientific Research Applications
Prosulfuron is a selective herbicide known for its use in agricultural settings, particularly for controlling broadleaf weeds and some grasses in corn crops. Below is a detailed analysis of its scientific research applications across various fields.
Agriculture: Herbicide Efficacy and Crop Safety: Prosulfuron is primarily used as a herbicide in maize and sweet corn cultivation. Its efficacy in controlling a wide range of weeds while being safe for the crop itself makes it a valuable tool for farmers. The compound’s selectivity ensures that it targets weeds without harming the corn, which is crucial for maintaining crop yield and quality .
Environmental Science: Leaching Potential and Groundwater Safety: Due to its high solubility in water, prosulfuron has a significant potential for leaching into groundwater. Environmental scientists study its behavior in soil and aquatic systems to understand its persistence and the risk it poses to groundwater safety. This research is vital for developing guidelines for its application to minimize environmental impact .
Chemistry: Physical and Chemical Properties: The study of prosulfuron’s physical and chemical properties, such as solubility, volatility, and mobility, is essential for chemists. These properties influence its formulation and application methods, ensuring that it is used effectively and safely in agricultural practices .
Toxicology: Mammalian Toxicity Assessment: Toxicologists assess the potential risks of prosulfuron to mammals, including humans. This involves studying its toxicity profile and determining safe exposure levels. Such assessments are crucial for regulatory bodies to establish guidelines for its use and handling .
Risk Assessment: Regulatory Framework and Approval Conditions: Prosulfuron undergoes rigorous risk assessments to meet regulatory requirements. The evaluation of its representative uses, concerns identified, and conditions proposed to manage identified risks are all part of the approval process. This ensures that its use is in line with safety standards set by authorities like the European Food Safety Authority (EFSA) .
Ecotoxicology: Effects on Non-Target Organisms: Research in ecotoxicology focuses on the effects of prosulfuron on non-target organisms, including beneficial insects, birds, and aquatic life. Understanding its impact on these organisms helps in developing strategies to mitigate any potential negative effects on biodiversity .
Formulation Science: Enhancing Efficacy and Stability: Formulation scientists work on improving the efficacy and stability of prosulfuron through various formulations. This can involve creating new combinations with other active substances or developing new delivery systems to enhance its performance and reduce environmental impact .
Residue Analysis: Food Safety and Maximum Residue Limits: The analysis of prosulfuron residues in food products is critical for ensuring consumer safety. Researchers determine the maximum residue limits (MRLs) in crops treated with prosulfuron, which are essential for food safety regulations and consumer protection .
作用机制
Target of Action
Prosulfuron is a broad-spectrum herbicide . It primarily targets annual broad-leaved weeds such as Buckwheat, Cocklebur, Lambsquarter, Wild mustard, Ragweed, Velvetleaf, Pigweed, Foxtail, and Barnyard grass . These plants are detrimental to the growth of crops like Sorghum, Millet, Winter wheat, Forage and grain maize, and Soybean .
Mode of Action
Prosulfuron is absorbed via both the foliage and the plant roots . The compound is translocated within xylem as well as phloem to the site of action . It belongs to the sulfonylurea group of herbicides, which inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) . This enzyme is crucial for the biosynthesis of the essential amino acids valine, leucine, and isoleucine. By inhibiting this enzyme, prosulfuron disrupts protein synthesis and plant growth, leading to the death of the weed .
Biochemical Pathways
The inhibition of the ALS enzyme by prosulfuron affects the biosynthesis of the essential amino acids valine, leucine, and isoleucine . This disruption in the biochemical pathway leads to a deficiency of these amino acids, which are necessary for protein synthesis and plant growth. As a result, the affected plants cannot grow and eventually die .
Pharmacokinetics
Prosulfuron is highly soluble in water and many organic solvents . It is volatile, mobile, and has a high potential for leaching to groundwater . It is generally moderately persistent in soil systems but can be very persistent in aquatic systems .
Result of Action
The result of prosulfuron’s action is the effective control of a broad spectrum of annual broad-leaved weeds . By inhibiting the ALS enzyme, it disrupts the normal growth and development of these plants, leading to their death . This allows the crops to grow without competition from these weeds, resulting in increased crop yield .
Action Environment
The action of prosulfuron is influenced by environmental factors. Its high solubility in water and volatility make it mobile and prone to leaching to groundwater . It is generally moderately persistent in soil systems but can be very persistent in aquatic systems . It is moderately toxic to mammals, birds, honeybees, earthworms, and fish but less so to aquatic invertebrates . It is highly toxic to algae and aquatic plants . These environmental factors can influence the action, efficacy, and stability of prosulfuron.
安全和危害
Prosulfuron is moderately toxic to mammals . It is also moderately toxic to birds, honeybees, earthworms, and fish but less so to aquatic invertebrates . It is highly toxic to algae and aquatic plants . It is classified as an environmentally hazardous substance, solid, n.o.s. (Prosulfuron), and a marine pollutant .
未来方向
属性
IUPAC Name |
1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenyl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O4S/c1-9-19-12(22-14(20-9)27-2)21-13(24)23-28(25,26)11-6-4-3-5-10(11)7-8-15(16,17)18/h3-6H,7-8H2,1-2H3,(H2,19,20,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUNNEGNEKBSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034868 | |
| Record name | Prosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Flash Point |
100.00 °C (212.00 °F) - closed cup | |
| Record name | Prosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 29 mg/L (pH 4.5), 87 mg/L (pH 5.0), 4000 mg/L (pH 6.8), 43000 mg/L (pH 7.7) at 25 °C, Solubility in g/L at 25 °C: ethanol 8.4, acetone 160, toluene 6.1, n-hexane 0.0064, n-octanol 1.4, ethyl acetate 56, dichloromethane 180 | |
| Record name | Prosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.45 g/cu cm at 20 °C | |
| Record name | Prosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<2.63X10-8 mm Hg at 25 °C (OECD Guideline 104) | |
| Record name | Prosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Prosulfuron | |
Color/Form |
Colorless crystals | |
CAS RN |
94125-34-5 | |
| Record name | Prosulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94125-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prosulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094125345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonamide, N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]-2-(3,3,3-trifluoropropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG7LE47J14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
155 °C (decomp.) | |
| Record name | Prosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does prosulfuron exert its herbicidal effect?
A1: Prosulfuron acts by inhibiting the enzyme acetolactate synthase (ALS) [, , , ]. This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (BCAAs) - valine, leucine, and isoleucine - which are essential for plant growth and development.
Q2: What are the downstream effects of ALS inhibition by prosulfuron?
A2: Blocking ALS leads to a depletion of BCAAs within the plant []. This deficiency disrupts protein synthesis, inhibits cell division, and ultimately halts plant growth, leading to weed death.
Q3: What is the molecular formula and weight of prosulfuron?
A3: Prosulfuron has the molecular formula C14H17F3N4O5S and a molecular weight of 406.38 g/mol.
Q4: Is there spectroscopic data available for prosulfuron?
A4: Yes, various spectroscopic techniques have been employed to characterize prosulfuron. This includes mass spectrometry (MS), proton nuclear magnetic resonance (NMR) spectroscopy, and capillary electrophoresis (CE) [, , ]. These techniques provide valuable information about the structure, purity, and degradation products of the herbicide.
Q5: How does the stability of prosulfuron vary with pH?
A5: Prosulfuron exhibits pH-dependent stability. It degrades faster under acidic conditions, with hydrolysis of the sulfonylurea bridge being the primary transformation pathway []. This degradation is particularly pronounced in soils with lower pH values []. Conversely, prosulfuron shows greater stability in neutral and alkaline environments.
Q6: Does prosulfuron participate in any catalytic reactions?
A6: Prosulfuron itself is not known to exhibit catalytic properties. Its mode of action primarily involves binding and inhibiting the ALS enzyme.
Q7: Have computational methods been used to study prosulfuron?
A8: While computational studies specifically focused on prosulfuron are limited in the provided literature, related research highlights the application of computational techniques like quantitative structure-activity relationship (QSAR) models to investigate the environmental fate of organic acids in variable-charge soils []. These models can potentially be extended to predict prosulfuron behavior in similar environments.
Q8: How does the structure of prosulfuron contribute to its herbicidal activity?
A9: Specific structural features of prosulfuron are crucial for its interaction with the ALS enzyme. The sulfonylurea bridge, the triazine ring, and the trifluoropropyl group are key elements that contribute to its binding affinity and inhibitory potency [].
Q9: What are some formulation strategies employed to enhance prosulfuron's efficacy?
A10: Prosulfuron is often formulated with adjuvants to improve its performance. For instance, the addition of crop oil concentrates (COC) can enhance its uptake and translocation within target weeds, leading to increased efficacy [].
Q10: Are there any specific regulations regarding the use of prosulfuron?
A11: Yes, the use of prosulfuron is subject to stringent regulations due to its potential environmental impact. For example, following a renewal of approval, the use of prosulfuron was restricted to one application every three years to mitigate potential risks [].
Q11: How is prosulfuron metabolized in plants?
A12: Prosulfuron metabolism varies among plant species. In corn, the primary metabolic pathway involves hydroxylation of the phenyl ring, while sorghum exhibits both hydroxylation and demethylation of the triazine ring []. These metabolic transformations can influence the herbicide's efficacy and persistence in different plant species.
Q12: What factors influence the absorption and translocation of prosulfuron?
A13: Factors like plant species, growth stage, and environmental conditions can affect prosulfuron absorption and translocation. Research indicates that absorption can vary significantly among weed species. For example, common cocklebur exhibited significantly lower absorption compared to common lambsquarters and sicklepod []. This differential uptake can contribute to varying susceptibility among weed species.
Q13: Are there studies evaluating the efficacy of prosulfuron in controlling specific weed species?
A14: Yes, numerous field trials have been conducted to assess the effectiveness of prosulfuron against a range of weeds. Studies have shown varying levels of control depending on the weed species, application rate, and timing [, , , , ]. For instance, prosulfuron effectively controlled wild carrot in corn when applied postemergence at a specific rate, while its efficacy was limited in soybean []. These findings highlight the importance of optimizing application strategies for specific weed targets.
Q14: Has resistance to prosulfuron been reported in any weed species?
A15: Yes, resistance to prosulfuron, often coupled with cross-resistance to other ALS-inhibiting herbicides, has been documented in several weed species, including giant ragweed, common sunflower, and shattercane []. This resistance poses a significant challenge for weed management, and understanding its mechanisms is crucial for developing effective control strategies.
Q15: How does prosulfuron degrade in the environment?
A17: Prosulfuron degradation in the environment is influenced by factors like soil type, pH, temperature, and microbial activity. Hydrolysis, photodegradation, and microbial degradation are key processes involved in its breakdown [, , , ]. Understanding these degradation pathways is crucial for assessing the herbicide's persistence and potential environmental risks.
Q16: What are the potential environmental impacts of prosulfuron use?
A18: As a potent herbicide, prosulfuron can impact non-target organisms and potentially contaminate water resources. Research has focused on assessing its presence in subsurface drain water, highlighting the need for responsible use and management practices to minimize its environmental footprint [].
Q17: What is the solubility of prosulfuron in different solvents?
A17: The solubility of prosulfuron varies depending on the solvent and plays a crucial role in its formulation and application. While specific solubility data is not provided in the provided abstracts, research emphasizes the importance of understanding its dissolution behavior to optimize its efficacy and minimize potential environmental risks.
Q18: What analytical methods are commonly employed to detect and quantify prosulfuron?
A20: Various analytical techniques are used to analyze prosulfuron, including high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or tandem mass spectrometry (MS/MS) [, ]. These methods offer sensitivity and selectivity in quantifying prosulfuron residues in different matrices like soil, water, and plant tissues.
Q19: What are some challenges associated with analyzing prosulfuron residues?
A19: Analyzing prosulfuron residues can be challenging due to its relatively low application rates and potential degradation in various matrices. Therefore, sensitive and selective analytical methods are crucial for accurate quantification and monitoring of its residues in environmental and biological samples.
Q20: How are analytical methods for prosulfuron validated?
A22: Analytical methods undergo rigorous validation procedures to ensure accuracy, precision, specificity, linearity, and robustness. This ensures the reliability and reproducibility of the results obtained during analysis [, ].
Q21: Are there alternative herbicides to prosulfuron for weed control in cereal crops?
A23: Yes, several other herbicides, including those from different chemical classes, are available for weed control in cereal crops. Examples include glyphosate, bromoxynil, dicamba, and other ALS inhibitors [, , , , ]. The choice of herbicide depends on factors like the target weed spectrum, crop selectivity, cost, and environmental considerations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



